

# Application Note: Spectrophotometric Determination of Lipase Activity using para-Nitrophenyl Linoleate

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## Compound of Interest

Compound Name: *Para-nitrophenyllinoleate*

Cat. No.: *B15601192*

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## Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.<sup>[1][2]</sup> The quantification of lipase activity is crucial in various fields, including drug discovery (e.g., for anti-obesity drugs targeting pancreatic lipase), biotechnology, and quality control in the food and detergent industries. A common and straightforward method for determining lipase activity is through a spectrophotometric assay using artificial chromogenic substrates such as para-nitrophenyl (pNP) esters.<sup>[3][4][5]</sup> This application note provides a detailed protocol for the determination of lipase activity using para-nitrophenyl linoleate (pNPL) as a substrate. The principle of this assay relies on the enzymatic cleavage of the colorless pNPL to release linoleic acid and the yellow-colored p-nitrophenol (pNP), the absorbance of which can be measured spectrophotometrically at approximately 400-410 nm.<sup>[1][5]</sup>

## Principle of the Assay

The spectrophotometric assay for lipase activity using p-nitrophenyl linoleate is based on the following reaction:

para-Nitrophenyl Linoleate (colorless) + H<sub>2</sub>O ---(Lipase)--> Linoleic Acid + para-Nitrophenol (yellow)

The rate of formation of para-nitrophenol, which is directly proportional to the lipase activity, is determined by measuring the increase in absorbance at its absorption maximum (around 400-410 nm) under alkaline conditions.<sup>[5]</sup> The concentration of the released pNP can be calculated using the Beer-Lambert law, which requires the molar extinction coefficient of pNP under the specific assay conditions.

## Quantitative Data Summary

The following tables summarize key quantitative data for the lipase activity assay using p-nitrophenyl esters.

Table 1: Molar Extinction Coefficients of para-Nitrophenol (pNP)

Wavelength (nm)	Molar Extinction Coefficient ( $\epsilon$ ) (M <sup>-1</sup> cm <sup>-1</sup> )	pH Conditions	Reference
400	18,000	Alkaline	[6][7]
405	18,000	Not specified	[6][7]
410	18,300	Alkaline	
410	18,000	Not specified	[2]
400	14,800	pH 7.2	[8]

Table 2: Typical Reagent Concentrations for p-Nitrophenyl Ester Lipase Assays

Reagent	Typical Concentration Range	Purpose	Reference(s)
p-Nitrophenyl Ester Substrate	0.5 - 15 mM	Substrate for lipase	[8][9]
Buffer (e.g., Tris-HCl, Phosphate)	50 - 200 mM	Maintain optimal pH	[8][9][10]
Emulsifier (e.g., Triton X-100, Gum Arabic)	0.1 - 1% (v/v or w/v)	Solubilize the hydrophobic substrate	[9][11][12]
Substrate Solvent (e.g., Isopropanol, Acetonitrile)	Varies (used to prepare stock solution)	Dissolve the p-nitrophenyl ester	[8][9][13]
Lipase Sample	Varies	Source of enzyme activity	N/A

## Experimental Protocols

This section provides a detailed methodology for the spectrophotometric determination of lipase activity using para-nitrophenyl linoleate.

## Materials and Reagents

- para-Nitrophenyl linoleate (pNPL)
- Lipase (e.g., from *Candida rugosa*, porcine pancreas)
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- Triton X-100 or Gum Arabic
- Isopropanol
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or Sodium hydroxide ( $\text{NaOH}$ ) solution (e.g., 0.1 M) for stopping the reaction

- Microplate reader or spectrophotometer
- 96-well microplates or cuvettes
- Incubator or water bath

## Preparation of Solutions

- Buffer Solution (50 mM Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
- Substrate Stock Solution (e.g., 10 mM pNPL in Isopropanol): Dissolve the required amount of pNPL in isopropanol. This solution should be stored protected from light.
- Substrate Emulsion: Prepare the working substrate solution by adding the pNPL stock solution to the assay buffer containing an emulsifier. A common method is to mix one part of the substrate stock solution with nine parts of buffer containing 0.1-1% Triton X-100 or gum arabic. This solution should be freshly prepared and vortexed to ensure a homogenous emulsion.
- Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. A series of dilutions may be necessary to determine the optimal enzyme concentration that results in a linear rate of reaction over time.
- Stopping Solution (e.g., 0.1 M Na<sub>2</sub>CO<sub>3</sub>): Dissolve the appropriate amount of sodium carbonate in deionized water to prepare the stopping solution.

## Assay Procedure (Microplate Format)

- Pre-incubation: Add 180 µL of the substrate emulsion to each well of a 96-well microplate. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiation of Reaction: Add 20 µL of the enzyme solution to each well to initiate the reaction. For the blank, add 20 µL of the assay buffer instead of the enzyme solution.
- Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

- Termination of Reaction (for endpoint assay): Stop the reaction by adding 50  $\mu$ L of the stopping solution (e.g., 0.1 M  $\text{Na}_2\text{CO}_3$ ) to each well. The alkaline solution also enhances the color of the p-nitrophenol.
- Absorbance Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.
- Calculation of Lipase Activity: The activity of the lipase is calculated using the Beer-Lambert law:

$$\text{Activity (U/mL)} = (\Delta A \times V_{\text{total}}) / (\varepsilon \times t \times V_{\text{enzyme}} \times l)$$

Where:

- $\Delta A$  = Absorbance of the sample - Absorbance of the blank
- $V_{\text{total}}$  = Total volume of the reaction mixture in mL
- $\varepsilon$  = Molar extinction coefficient of p-nitrophenol in  $\text{M}^{-1}\text{cm}^{-1}$  (e.g., 18,300  $\text{M}^{-1}\text{cm}^{-1}$ )
- $t$  = Incubation time in minutes
- $V_{\text{enzyme}}$  = Volume of the enzyme solution added in mL
- $l$  = Path length of the cuvette or microplate well in cm (typically 1 cm for a standard cuvette; for microplates, this value may need to be determined or provided by the manufacturer).

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1  $\mu\text{mol}$  of para-nitrophenol per minute under the specified conditions.[\[12\]](#)

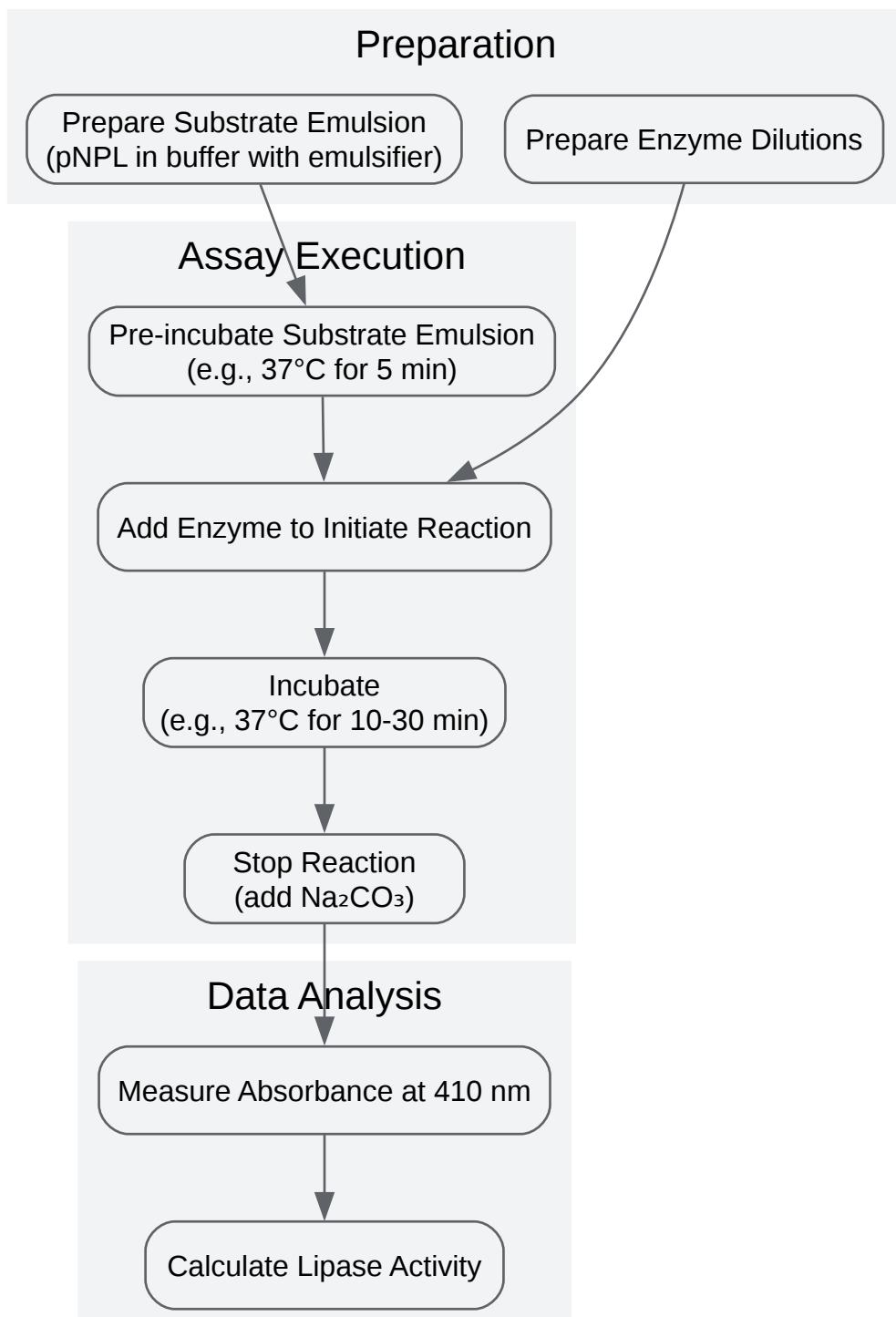
## Alternative: Kinetic Assay

Instead of a fixed endpoint, the reaction can be monitored continuously in a temperature-controlled spectrophotometer. The rate of change in absorbance over time ( $\Delta A/\text{min}$ ) is used to calculate the enzyme activity. This method is often more accurate as it allows for the verification of a linear reaction rate.

# Visualizations

## Experimental Workflow Diagram

### Experimental Workflow for Lipase Activity Assay

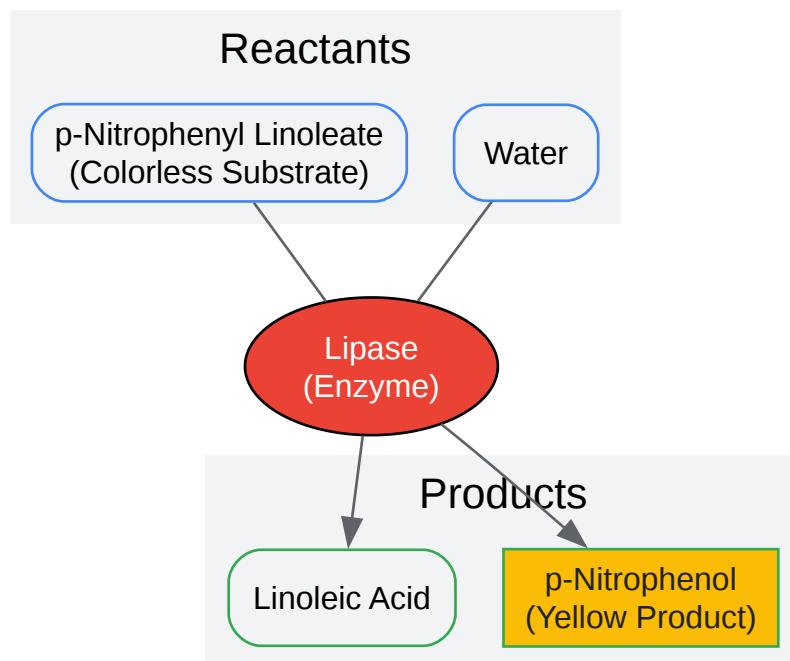


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Caption: Workflow for the spectrophotometric lipase activity assay.

## Principle of the Enzymatic Reaction

### Principle of the pNPL Lipase Assay

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Caption: Enzymatic hydrolysis of pNPL by lipase.

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